molecular formula C9H8N2O B178624 2-Benzyl-1,3,4-oxadiazole CAS No. 13148-63-5

2-Benzyl-1,3,4-oxadiazole

Cat. No.: B178624
CAS No.: 13148-63-5
M. Wt: 160.17 g/mol
InChI Key: QBXCAUWVKMECDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring consisting of one oxygen atom and two nitrogen atoms This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzyl hydrazine with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction between benzyl hydrazine and benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve high-throughput synthesis techniques. These methods often utilize automated systems to combine hydrazides and carboxylic acids under controlled conditions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products:

Scientific Research Applications

2-Benzyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3,4-oxadiazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with nucleic acids also contributes to its biological activity .

Comparison with Similar Compounds

    1,2,4-Oxadiazole: Another isomer with different positioning of nitrogen and oxygen atoms.

    1,2,3-Oxadiazole: Less commonly studied but still of interest in heterocyclic chemistry.

    1,2,5-Oxadiazole: Known for its unique chemical properties and applications.

Uniqueness: Compared to other oxadiazole isomers, it offers a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-benzyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-2-4-8(5-3-1)6-9-11-10-7-12-9/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXCAUWVKMECDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405613
Record name 2-benzyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13148-63-5
Record name 2-(Phenylmethyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13148-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-benzyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-Benzyl-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-Benzyl-1,3,4-oxadiazole
Reactant of Route 4
2-Benzyl-1,3,4-oxadiazole
Reactant of Route 5
2-Benzyl-1,3,4-oxadiazole
Reactant of Route 6
2-Benzyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.